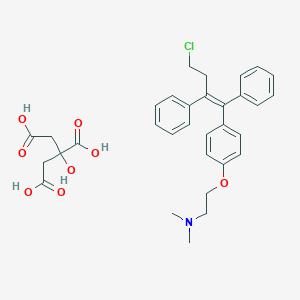

Toremifene Citrate

Description

Propriétés

IUPAC Name |

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEQQRMGNVVKQW-OQKDUQJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89778-26-7 (Parent) | |

| Record name | Toremifene citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021367 | |

| Record name | Toremifene citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085986 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89778-27-8 | |

| Record name | Toremifene citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89778-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toremifene citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOREMIFENE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TOREMIFENE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toremifene citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1,2-diphenyl-1-[4-[2-(dimethylamino)etoxy]phenyl]-4-chloro-1-butencitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOREMIFENE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2498Y783QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Journey of Toremifene Citrate: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toremifene (B109984) citrate (B86180), a chlorinated derivative of the first-generation selective estrogen receptor modulator (SERM) tamoxifen (B1202), represents a significant advancement in the hormonal therapy of breast cancer. First synthesized in 1981, its development was driven by the quest for a compound with a similar or improved efficacy profile to tamoxifen but with a potentially better safety and tolerability profile.[1] Marketed under trade names such as Fareston®, it has been approved for the treatment of metastatic breast cancer in postmenopausal women with estrogen receptor-positive or unknown tumors.[2][3] This in-depth technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to toremifene citrate.

Discovery and Synthesis

The journey of this compound began in the early 1980s, with its first synthesis in 1981.[1] The chemical synthesis of this compound is a multi-step process, typically starting from 4-hydroxybenzophenone (B119663). The process can be broadly divided into four key phases.[1]

Experimental Protocol: Synthesis of this compound

Phase 1: O-alkylation of 4-hydroxybenzophenone

-

Reactants : 4-hydroxybenzophenone is reacted with 2-chloroethyl dimethylamine.

-

Reaction : This step involves the O-alkylation of the phenolic hydroxyl group of 4-hydroxybenzophenone.

-

Product : The intermediate formed is [4-(2-dimethylaminoethoxy)phenyl]phenylmethanone.[1]

Phase 2: Condensation Reaction

-

Reactants : The intermediate from Phase 1 is condensed with a complex formed from cinnamaldehyde (B126680) and a reducing agent, such as lithium aluminium hydride.[1]

-

Reaction : This condensation reaction leads to the formation of a diol.

-

Product : The resulting intermediate is 1-[4-(2-dimethylaminoethoxy)phenyl]-1,2-diphenyl-butane-1,4-diol.[1]

Phase 3: Chlorination

-

Reactant : The diol intermediate from Phase 2 is treated with a chlorinating agent, such as thionyl chloride.[1][4]

-

Reaction : This step introduces the characteristic chlorine atom, yielding the toremifene base.

-

Product : Toremifene base.

Phase 4: Salt Formation

-

Reactants : Toremifene base is reacted with citric acid in a suitable solvent system, such as water/ethanol.[1]

-

Reaction : This is an acid-base reaction that forms the citrate salt.

-

Final Product : this compound.

A visual representation of the synthesis workflow is provided below.

Mechanism of Action

This compound is a selective estrogen receptor modulator (SERM) that exhibits both estrogen antagonist and agonist properties in a tissue-specific manner.[5] Its primary therapeutic effect in breast cancer stems from its antiestrogenic activity in breast tissue.

Toremifene competitively binds to estrogen receptors (ERs), thereby blocking the binding of estradiol (B170435) and inhibiting estrogen-stimulated tumor growth.[5] Beyond its direct ER antagonism, toremifene's mechanism of action involves the modulation of various signaling pathways that regulate cell cycle progression and apoptosis.[5]

Signaling Pathways Modulated by this compound

Toremifene has been shown to induce apoptosis in breast cancer cells. This process is mediated through the regulation of key apoptotic proteins. Studies have indicated that toremifene treatment can lead to an increase in the expression of pro-apoptotic factors such as p53 and enhance the activities of caspase-3 and caspase-9.[3] Furthermore, toremifene can modulate the expression of genes like TRPM-2 and TGF-beta 1, which are implicated in programmed cell death.[6]

In addition to inducing apoptosis, toremifene also affects the cell cycle, primarily by causing a G0/G1 phase arrest.[3] This cell cycle blockade contributes to its anti-proliferative effects. The drug has also been shown to impact the Rho/ROCK signaling pathway, which is involved in regulating the cytoskeleton, cell adhesion, and migration.[3]

The following diagram illustrates the key signaling pathways influenced by toremifene.

Preclinical Development

The preclinical evaluation of toremifene involved a series of in vitro and in vivo studies to characterize its pharmacological profile.

Experimental Protocol: Estrogen Receptor Binding Assay

A competitive binding assay using rat uterine cytosol is a standard method to determine the affinity of a compound for the estrogen receptor.

-

Preparation of Rat Uterine Cytosol : Uteri are collected from ovariectomized rats. The tissue is homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and then centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.[7]

-

Competitive Binding : A constant concentration of radiolabeled estradiol (e.g., [³H]estradiol) is incubated with the uterine cytosol in the presence of varying concentrations of the test compound (toremifene).

-

Separation and Quantification : Bound and free radiolabeled estradiol are separated (e.g., using hydroxylapatite). The amount of bound radioactivity is then quantified using liquid scintillation counting.

-

Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

The effect of toremifene on the proliferation of estrogen-receptor-positive breast cancer cell lines, such as MCF-7, is commonly assessed using the MTT assay.

-

Cell Culture : MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment : The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

-

Solubilization : The formazan crystals are solubilized by adding a detergent solution (e.g., SDS-HCl).[9]

-

Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Experimental Protocol: In Vivo DMBA-Induced Mammary Tumor Model

The 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary carcinoma model is a widely used in vivo model to evaluate the efficacy of anti-cancer agents.

-

Tumor Induction : Female rats (e.g., Sprague-Dawley) at a specific age (e.g., 50-55 days old) are administered a single oral or subcutaneous dose of DMBA to induce mammary tumors.[10][11]

-

Treatment : Once tumors are established, the rats are treated with this compound (e.g., administered orally daily).

-

Monitoring : Tumor growth is monitored regularly by measuring tumor dimensions with calipers. The number of tumors per animal is also recorded.[12]

-

Endpoint : The study continues for a predetermined period, after which the animals are euthanized, and the tumors are excised for further analysis (e.g., histopathology).

Quantitative Data Summary

The following tables summarize key quantitative data from the preclinical and clinical development of this compound.

Table 1: Preclinical Activity of this compound

| Parameter | Value | Species/System | Reference |

| Estrogen Receptor Binding | |||

| IC50 | 0.5 µmol/L | Rat Uterus | [1] |

| Dissociation Constant (Kd) | 1 nM | Rat Uterus | [1] |

| In Vitro Cell Proliferation | |||

| Effective Concentration (MCF-7 cells) | 5-10 µM | Human Breast Cancer Cells | [6] |

| In Vivo Efficacy | |||

| Effective Dose (DMBA model) | 200 µ g/day | Rat | [12] |

Table 2: Pharmacokinetic Parameters of Toremifene in Humans

| Parameter | Toremifene | N-desmethyltoremifene | 4-hydroxytoremifene | Reference |

| Tmax (hours) | 1.5 - 4.5 | - | - | [1][13] |

| Half-life (days) | ~5 | ~6 | ~5 | [1][13][14] |

| Cmax (ng/mL) at 60 mg/day | 1117 - 1270 | 2709 - 5769 | - | [1] |

| Protein Binding | >99% | - | - | [1][15] |

| Bioavailability | ~100% | - | - | [15] |

Table 3: Efficacy of Toremifene in Phase II/III Clinical Trials for Metastatic Breast Cancer

| Trial | Treatment Arms | Objective Response Rate (%) | Median Time to Progression (months) | Reference |

| Phase II (First-Line) | ||||

| Various | Toremifene 20 mg/day | 21.4 - 22.2 | - | [16] |

| Various | Toremifene 60 mg/day | 32.6 - 54.3 | 6.3 - 12.2 | [16] |

| Hietanen et al. | Toremifene 240 mg/day | 47 (overall) | - | [16] |

| Phase III (vs. Tamoxifen) | ||||

| Nordic Study | Toremifene 60 mg vs. Tamoxifen 40 mg | 31.5 vs. 37.3 | Similar | [17] |

| Eastern European Study | Toremifene 60 mg vs. Tamoxifen 40 mg | 20.4 vs. 20.8 | Similar | [17] |

| US Study | Toremifene 60 mg vs. Tamoxifen 20 mg | 21 vs. 19 | Similar | [17] |

| Japanese Study | Toremifene 40 mg vs. Tamoxifen 20 mg | 26.3 vs. 28.1 | - | [17] |

Conclusion

The development of this compound has provided a valuable therapeutic option for the management of hormone-receptor-positive metastatic breast cancer. Its well-characterized mechanism of action, involving competitive inhibition of the estrogen receptor and modulation of key cellular signaling pathways, underscores its targeted therapeutic approach. The extensive preclinical and clinical data have established its efficacy, which is comparable to that of tamoxifen, with a generally similar tolerability profile. This technical guide has provided a detailed overview of the critical aspects of this compound's discovery and development, offering valuable insights for researchers and clinicians in the field of oncology.

References

- 1. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. The adverse effect of anticancer drug toremifene on vascular smooth muscle cells is an important aspect of its tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Antitumor actions of toremifene in the 7,12-dimethylbenzanthracene (DMBA)-induced rat mammary tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase I study of the tolerance and pharmacokinetics of toremifene in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cancernetwork.com [cancernetwork.com]

- 17. Toremifene in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Toremifene Citrate's chemical structure and properties

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and signaling pathways of Toremifene (B109984) Citrate (B86180). It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

Toremifene citrate is the citrate salt of toremifene, a nonsteroidal triphenylethylene (B188826) derivative.[1][2] Chemically, it is designated as 2-{p-[(Z)-4-chloro-1,2-diphenyl-1-butenyl]phenoxy}-N,N-dimethylethylamine citrate (1:1). Toremifene is structurally related to tamoxifen (B1202) and is classified as a selective estrogen receptor modulator (SERM).[1][2]

Chemical Structure:

The structural formula of this compound is presented below:

(Image of the chemical structure of this compound would be placed here in a real document)

IUPAC Name: 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid.[1]

CAS Number: 89778-27-8[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | References |

| Molecular Formula | C₃₂H₃₆ClNO₈ | [1][3] |

| (C₂₆H₂₈ClNO • C₆H₈O₇) | [4] | |

| Molecular Weight | 598.1 g/mol | [1] |

| Appearance | White or almost white crystalline powder | [5][6][7] |

| Melting Point | 160-162 °C | [5][8] |

| pKa | ~8.0 | [5] |

| Solubility | Water: 0.44 mg/mL at 37 °C, 0.63 mg/mL at 37°C[5][9] | |

| Methanol: Sparingly soluble | [5] | |

| Ethanol: Slightly soluble | [5] | |

| Acetone: Very slightly soluble | [5] | |

| Chloroform: Very slightly soluble | [5] | |

| Octanol: Practically insoluble | [5] | |

| Diethyl ether: Practically insoluble | [5] | |

| DMSO: ≥ 100 mg/mL | [10][11] | |

| Octanol/Water Partition Coefficient (log P) | 3.3 | [5] |

Mechanism of Action and Signaling Pathways

This compound is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and antiestrogenic activities.[12][13] Its primary mechanism of action involves competitive binding to estrogen receptors (ERs), thereby modulating the expression of estrogen-responsive genes.[2][14][15]

In breast tissue, toremifene acts as an estrogen antagonist.[15] By blocking the binding of estradiol (B170435) to the estrogen receptor, it inhibits the growth-stimulating effects of estrogen on hormone-receptor-positive breast cancer cells.[13][14] This antagonistic activity is the basis for its use in the treatment of metastatic breast cancer in postmenopausal women with estrogen-receptor positive or unknown tumors.[16]

Conversely, in other tissues such as bone, toremifene exhibits estrogenic (agonist) effects.[12][16] This can be beneficial in maintaining bone mineral density.[16] It may also have estrogenic effects on the uterus.[15] The drug's complex pharmacology also involves the regulation of various genes implicated in the cell cycle, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).[14]

References

- 1. This compound | C32H36ClNO8 | CID 3005572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. medkoo.com [medkoo.com]

- 4. scbt.com [scbt.com]

- 5. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | PDF [scribd.com]

- 7. m.indiamart.com [m.indiamart.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. drugs.com [drugs.com]

- 16. This compound - NCI [cancer.gov]

The Pharmacokinetics and In Vivo Metabolism of Toremifene Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toremifene (B109984) citrate (B86180), a chlorinated triphenylethylene (B188826) derivative, is a selective estrogen receptor modulator (SERM) utilized in the treatment of hormone-dependent metastatic breast cancer in postmenopausal women.[1][2] Its pharmacological activity is intrinsically linked to its pharmacokinetic profile and metabolic fate within the body. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of toremifene, synthesizing available data to inform further research and drug development.

Pharmacokinetic Profile

Toremifene is well-absorbed following oral administration, with its bioavailability being largely unaffected by food.[3][4][5] The compound exhibits linear pharmacokinetics across a wide dose range.[5][6]

Absorption and Distribution

Following oral ingestion, toremifene reaches peak plasma concentrations within 3 to 4 hours.[3][6] It is extensively bound to plasma proteins, primarily albumin, with a binding percentage exceeding 99%.[1][3] The apparent volume of distribution is substantial, indicating wide distribution throughout the body.[1][4] In preclinical rodent models, toremifene has been shown to cross the placenta and distribute into milk.[3]

Metabolism

The liver is the primary site of toremifene metabolism, which is extensively mediated by the cytochrome P450 (CYP) enzyme system.[7][8] The principal enzyme responsible for its metabolism is CYP3A4.[3][4][7] The major metabolic pathways are N-demethylation and hydroxylation.[1]

The primary metabolite, N-desmethyltoremifene, is also biologically active, exhibiting antiestrogenic properties, though with weaker in vivo antitumor potency compared to the parent compound.[3][9] At steady state, the serum concentrations of N-desmethyltoremifene can be two to four times higher than those of toremifene.[4] Another significant metabolite, 4-hydroxytoremifene, is formed, particularly at higher doses.[1][10] This metabolite binds to the estrogen receptor with a higher affinity than toremifene itself.[9] Toremifene can also induce its own metabolism, likely through the auto-induction of CYP3A4.[4][11]

Excretion

Toremifene and its metabolites are eliminated slowly from the body, primarily through the feces via biliary secretion, with a smaller portion excreted in the urine.[1][3][4] The elimination process is characterized by a long half-life, which is in part due to enterohepatic recirculation.[3][4][8]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for toremifene and its major metabolites in humans.

Table 1: Pharmacokinetic Parameters of Toremifene in Humans

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | [3][6] |

| Elimination Half-life (t½) | Approximately 5 days | [3][6] |

| Apparent Volume of Distribution (Vd) | 580 - 958 L | [1][4][12] |

| Plasma Protein Binding | > 99.5% | [1][3] |

| Mean Total Clearance | Approximately 5 L/h | [1][4] |

| Primary Route of Elimination | Feces | [1][3][4] |

| Primary Metabolizing Enzyme | CYP3A4 | [3][4][7] |

Table 2: Pharmacokinetic Parameters of Major Toremifene Metabolites in Humans

| Metabolite | Elimination Half-life (t½) | Notes | Reference(s) |

| N-desmethyltoremifene | Approximately 6 days | Also antiestrogenic with weak in vivo antitumor potency. | [3][4][10] |

| 4-hydroxytoremifene | Approximately 5 days | Detectable at higher toremifene doses. | [10] |

| (Deaminohydroxy)toremifene | Approximately 4 days | A metabolite of toremifene. | [3][4] |

Key In Vivo Experimental Methodologies

The understanding of toremifene's pharmacokinetics and metabolism has been established through a combination of preclinical and clinical studies.

Preclinical In Vivo Studies in Animal Models

-

Pharmacokinetic and Metabolism Studies in Rats: Female Sprague-Dawley rats have been utilized to investigate the elimination and metabolic profile of toremifene.[1] Following intravenous administration of radiolabeled toremifene ([³H]toremifene), excreta (feces and urine) are collected over an extended period (e.g., 13 days) to determine the routes and extent of elimination.[1] Metabolites in the excreta are then identified and quantified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[1]

-

Isolated Perfused Rat Liver Model: To specifically study hepatic metabolism and excretion, an isolated perfused rat liver model has been employed.[1] This allows for the direct analysis of metabolites produced and excreted by the liver without the influence of other organs.[1]

-

Tumor Inhibition Studies in Rodent Models: The in vivo efficacy of toremifene and its metabolites has been assessed in rodent models of breast cancer. For example, the ability of toremifene to inhibit the growth of 7,12-dimethylbenzanthracene (DMBA)-induced mammary tumors in rats is a common model to evaluate its antitumor effects.[13]

Clinical Studies in Humans

-

Phase I Clinical Trials: These studies are crucial for determining the safety, tolerability, and pharmacokinetic profile of toremifene in humans. In a typical Phase I trial, healthy volunteers or patients with advanced cancer receive single or multiple ascending doses of toremifene citrate.[10][14] Blood samples are collected at various time points to measure the plasma concentrations of toremifene and its major metabolites.[10] Pharmacokinetic parameters are then calculated from these concentration-time data.[10]

-

Pharmacokinetic Analysis: Plasma concentrations of toremifene and its metabolites are typically quantified using validated analytical methods such as high-performance liquid chromatography (HPLC).[1]

Visualizing Metabolic Pathways and Experimental Workflows

Toremifene Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of toremifene in vivo.

Caption: Primary metabolic pathways of Toremifene in vivo.

General Workflow for In Vivo Pharmacokinetic Studies

This diagram outlines the typical experimental workflow for an in vivo pharmacokinetic study of toremifene.

Caption: Generalized workflow for an in vivo pharmacokinetic study.

Conclusion

This compound exhibits a predictable pharmacokinetic profile characterized by good oral absorption, extensive distribution, and slow elimination primarily through hepatic metabolism. The central role of CYP3A4 in its biotransformation to active and inactive metabolites is a critical consideration for potential drug-drug interactions. The long half-life of both the parent drug and its major active metabolite, N-desmethyltoremifene, contributes to its sustained therapeutic effect. A thorough understanding of these pharmacokinetic and metabolic characteristics is essential for the optimization of its clinical use and the development of novel SERMs.

References

- 1. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Toremifene. A review of its pharmacological properties and clinical efficacy in the management of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Toremifene: Package Insert / Prescribing Information / MOA [drugs.com]

- 5. oncologynewscentral.com [oncologynewscentral.com]

- 6. Pharmacokinetics of toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Clinical pharmacokinetics of toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Preclinical studies with toremifene as an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase I study of the tolerance and pharmacokinetics of toremifene in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Toremifene Citrate's Binding Affinity for Estrogen Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Toremifene (B109984) Citrate for estrogen receptors (ERs). Toremifene Citrate is a first-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and antiestrogenic activities.[1] Its primary clinical application is in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women.[1][2] The therapeutic effects of Toremifene are fundamentally linked to its competitive interaction with estrogen receptors, primarily ERα and ERβ.

Quantitative Binding Affinity Data

This compound's interaction with estrogen receptors has been quantified in various studies, yielding data on its binding affinity (Ki), inhibitory concentration (IC50), and relative binding affinity (RBA). These values are crucial for understanding the compound's potency and selectivity.

| Compound | Receptor Subtype | Binding Affinity (Ki) | IC50 | Relative Binding Affinity (RBA) (%) vs. Estradiol (B170435) | Experimental System |

| Toremifene | Human ERα | 20.3 ± 0.1 nM | |||

| Human ERβ | 15.4 ± 3.1 nM | ||||

| Rat Uterine ER | 0.5 µmol/L | 1.4 | Rat Uterus Cytosol | ||

| N-desmethyltoremifene | Rat ER | 3-5 | Rat ER | ||

| 4-hydroxytoremifene | Rat ER | 64-158 | Rat ER |

Note: Ki and IC50 values are measures of binding affinity and inhibitory concentration, respectively. A lower value indicates a higher affinity/potency. RBA is the ratio of the IC50 of estradiol to that of the test compound, multiplied by 100.

Experimental Protocols

The quantitative data presented above are derived from specific experimental methodologies. The following sections detail the typical protocols used to assess the binding affinity and cellular effects of this compound.

Competitive Radioligand Binding Assay for Ki Determination

This assay determines the affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, such as [3H]-estradiol, for binding to the receptor.

Materials:

-

Purified human recombinant ERα and ERβ

-

[3H]-estradiol (Radioligand)

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

A constant concentration of purified ERα or ERβ and [3H]-estradiol are incubated in the assay buffer.

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-ligand complexes.

-

The filters are washed to remove unbound radioligand.

-

Scintillation fluid is added to the filters, and the amount of radioactivity is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 1. Workflow for a competitive radioligand binding assay.

Cell Proliferation Assay for IC50 Determination in a Cellular Context

This assay measures the ability of this compound to inhibit the proliferation of estrogen-dependent breast cancer cells, such as the MCF-7 cell line.

Materials:

-

MCF-7 human breast cancer cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound

-

Cell proliferation reagent (e.g., MTS or WST-1)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound.

-

The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.

-

A cell proliferation reagent is added to each well. This reagent is converted into a colored formazan (B1609692) product by metabolically active cells.

-

The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

The concentration of this compound that inhibits cell proliferation by 50% (IC50) is determined by plotting the absorbance against the log of the this compound concentration.

Figure 2. Workflow for a cell proliferation assay.

Downstream Signaling Pathways

The binding of this compound to estrogen receptors initiates a cascade of molecular events that ultimately lead to its therapeutic effects. In breast cancer cells, Toremifene acts as an ER antagonist, leading to the inhibition of cell growth and the induction of apoptosis (programmed cell death).

One of the key mechanisms involves the modulation of gene expression. Studies have shown that Toremifene treatment can lead to elevated levels of Testosterone-Repressed Prostate Message-2 (TRPM-2) and Transforming Growth Factor-beta 1 (TGF-β1) mRNAs.[3][4] Both TRPM-2 (also known as Clusterin) and TGF-β1 are implicated in the regulation of apoptosis. More recent research has also identified that toremifene can suppress the expression of methylenetetrahydrofolate dehydrogenase (NADP+ Dependent) 1-like (MTHFD1L), leading to disrupted redox homeostasis, increased reactive oxygen species (ROS), and subsequent apoptosis.[5]

Figure 3. Simplified signaling pathway of Toremifene in breast cancer cells.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Apoptosis in toremifene-induced growth inhibition of human breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Toremifene exerts chemopreventive effects against breast cancer through MTHFD1L suppression and ROS-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Toremifene Citrate: A Deep Dive into its Impact on Cell Cycle Regulation and Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Toremifene (B109984) citrate (B86180), a selective estrogen receptor modulator (SERM), is a well-established therapeutic agent in the management of estrogen receptor-positive breast cancer. Its primary mechanism of action involves competitive antagonism of the estrogen receptor, thereby inhibiting estrogen-dependent tumor growth. However, emerging evidence reveals a more complex and multifaceted role for toremifene in cancer therapy, extending beyond its hormonal effects. This technical guide provides a comprehensive overview of the molecular mechanisms by which toremifene citrate modulates cell cycle progression and induces apoptosis in cancer cells. We will delve into the intricate signaling pathways affected by toremifene, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating its therapeutic potential.

Introduction

This compound is a non-steroidal triphenylethylene (B188826) derivative that exhibits both estrogenic and antiestrogenic properties depending on the target tissue.[1] In breast tissue, its predominant antiestrogenic effects form the basis of its clinical efficacy in hormone-responsive breast cancer.[1] Beyond its role as a hormonal agent, toremifene has been shown to influence fundamental cellular processes such as cell cycle control and programmed cell death (apoptosis), even in estrogen receptor-negative breast cancer cells.[2] Understanding these non-classical mechanisms is crucial for optimizing its clinical use and exploring its potential in a broader range of malignancies. This guide will systematically explore the molecular underpinnings of toremifene's impact on cell cycle checkpoints and the apoptotic machinery.

This compound and Cell Cycle Regulation

This compound primarily induces a cell cycle arrest at the G0/G1 checkpoint, thereby preventing cancer cells from entering the DNA synthesis (S) phase and proliferating.[2] This effect is mediated through the modulation of key cell cycle regulatory proteins.

Mechanism of G0/G1 Arrest

The progression through the G1 phase of the cell cycle is tightly regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which form complexes with D-type cyclins. These complexes phosphorylate the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.

Toremifene has been shown to disrupt this process by:

-

Downregulating Cyclin D1 and CDK4: Studies have indicated that toremifene treatment can lead to a decrease in the protein levels of both Cyclin D1 and its catalytic partner, CDK4. This reduction in the active Cyclin D1/CDK4 complex prevents the phosphorylation of pRb, thus maintaining its inhibitory grip on E2F and halting the cell cycle in G1.

-

Upregulating CDK Inhibitors (CKIs): Toremifene can increase the expression of CDK inhibitors such as p21/Cip1 and p27/Kip1. These proteins bind to and inactivate cyclin/CDK complexes, further contributing to the G0/G1 arrest. The upregulation of p21 is often, but not always, dependent on the tumor suppressor protein p53.

Quantitative Data on Cell Cycle Arrest

The following table summarizes the quantitative effects of this compound on cell cycle distribution in various cancer cell lines.

| Cell Line | Toremifene Concentration (µM) | Treatment Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| MCF-7 | 5 | Not Specified | Increased | Decreased | Decreased | [3] |

| Vascular Smooth Muscle Cells | Not Specified | Not Specified | Increased from 53.60% (control) | Decreased | Not Specified | [2] |

| MDA-MB-A1 (ER-) | Not Specified | 72 hours | Majority remained in G0/G1 | No significant change | No significant change | [4] |

Note: More specific quantitative data on the percentage of cells in each phase at different toremifene concentrations is an active area of research.

Signaling Pathway for Toremifene-Induced G0/G1 Arrest

This compound and Apoptosis

In addition to inducing cell cycle arrest, this compound can trigger programmed cell death, or apoptosis, in cancer cells. This apoptotic effect contributes significantly to its overall anti-tumor activity and can occur through both intrinsic and extrinsic pathways.

Intrinsic (Mitochondrial) Pathway of Apoptosis

The intrinsic pathway is a major route for toremifene-induced apoptosis. Key events in this pathway include:

-

Generation of Reactive Oxygen Species (ROS): Toremifene treatment has been associated with an increase in intracellular reactive oxygen species (ROS). Elevated ROS levels can cause cellular damage and act as signaling molecules to initiate apoptosis.

-

Suppression of MTHFD1L: A recent study has implicated the suppression of methylenetetrahydrofolate dehydrogenase (NADP+ Dependent) 1-like (MTHFD1L) in toremifene-induced, ROS-mediated apoptosis.

-

Modulation of Bcl-2 Family Proteins: Toremifene can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Disruption and Cytochrome c Release: The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.

Quantitative Data on Apoptosis

The following table presents quantitative data on the apoptotic effects of this compound.

| Cell Line | Toremifene Concentration (µM) | Treatment Duration | Apoptotic Effect | Quantitative Measurement | Reference |

| MCF-7 | 7.5 | 3 days | Induction of apoptosis | ~60% of cells show apoptotic morphology | [1] |

| DMBA-induced rat mammary carcinoma | Not Specified | Not Specified | Increased apoptosis | Apoptotic index reduced to ~75% of control | |

| MDA-MB-231 | Not Specified | 72-144 hours | Increased sub-G0 population | 3.6% (72h) to 9.7% (144h) | [5] |

Note: Further research is needed to establish a more detailed dose-response relationship for toremifene-induced apoptosis and the corresponding changes in the Bax/Bcl-2 ratio and caspase activation.

Signaling Pathway for Toremifene-Induced Intrinsic Apoptosis

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on cell cycle and apoptosis.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for the analysis of cell cycle distribution in a cell population.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A solution (100 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for the desired duration. Include a vehicle-treated control group.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

-

1X Annexin V Binding Buffer (diluted from 10X stock)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis for Cell Cycle and Apoptotic Proteins

This protocol allows for the detection and quantification of specific proteins involved in cell cycle regulation and apoptosis.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins like Cyclin D1, CDK4, p21, p53, Bcl-2, Bax, Caspase-3, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells in lysis buffer. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis of the bands can be performed to quantify the relative protein expression levels, which should be normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

Conclusion and Future Directions

This compound's therapeutic effects extend beyond its well-characterized role as a selective estrogen receptor modulator. Its ability to induce G0/G1 cell cycle arrest and trigger apoptosis through the intrinsic mitochondrial pathway highlights its potential as a multifaceted anticancer agent. The modulation of key regulatory proteins such as cyclins, CDKs, p53, p21, and the Bcl-2 family underscores the complexity of its mechanism of action.

Future research should focus on elucidating the precise dose-dependent effects of toremifene on these molecular targets in a wider range of cancer cell lines, including those that are hormone-refractory. A deeper understanding of the interplay between toremifene-induced ROS generation and the apoptotic machinery will be crucial. Furthermore, exploring synergistic combinations of toremifene with other chemotherapeutic agents that target different phases of the cell cycle or apoptotic pathways could lead to more effective and personalized cancer therapies. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further investigation into the promising non-classical anticancer properties of this compound.

References

- 1. Apoptosis in toremifene-induced growth inhibition of human breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the antiestrogen toremifene on growth of the human mammary carcinoma cell line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toremifene enhances cell cycle block and growth inhibition by vinblastine in multidrug resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Efficacy of Toremifene Citrate in Breast Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toremifene (B109984) citrate (B86180), a selective estrogen receptor modulator (SERM), has been a subject of extensive research in the context of breast cancer therapy. Its primary mechanism of action involves competitive binding to the estrogen receptor (ER), thereby antagonizing the proliferative effects of estrogen in ER-positive breast cancers. However, emerging in-vitro evidence suggests a more complex and multifaceted role for toremifene, including the induction of apoptosis and modulation of key cellular signaling pathways, extending its potential utility. This technical guide provides an in-depth overview of the in-vitro studies of toremifene citrate on various breast cancer cell lines, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Data Presentation: Efficacy of this compound on Breast Cancer Cell Lines

The following tables summarize the quantitative data from various in-vitro studies on the effects of this compound on breast cancer cell lines.

| Cell Line | Receptor Status | Assay | Concentration | Incubation Time | Observed Effect |

| MCF-7 | ER+ | Apoptosis Assay | 7.5 µM | 3 days | Approximately 60% of cells exhibited apoptotic morphology.[1] |

| MCF-7 | ER+ | Cell Cycle Analysis | 5 µM | - | Decrease in the percentage of cells in S and G2/M phases. |

| MCF-7 | ER+ | Cell Proliferation | 1 µM (10-6 M) | - | Inhibitory |

| T-47D | ER+ | Cell Proliferation | 1 µM (10-6 M) | - | Inhibitory[2] |

| MDA-MB-231 | ER- | Cell Proliferation | 1 µM (10-6 M) | - | Inhibitory[2] |

| MDA-MB-A1 (Multidrug-Resistant) | ER- | Cell Cycle Analysis | - | 72 hours (preincubation) | No significant effect alone. When followed by vinblastine, caused a marked shift of cells to G2/M phase.[3] |

Note: The inhibitory concentration (IC50) values for this compound can vary between studies depending on the specific experimental conditions, such as cell density and assay duration.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the in-vitro effects of this compound on breast cancer cell lines.

Cell Culture

-

MCF-7 and T-47D (ER-positive): Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

MDA-MB-231 (ER-negative): These cells are also commonly cultured in DMEM or RPMI-1640 medium with 10% FBS and antibiotics under the same conditions as MCF-7 and T-47D cells.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the impact of toremifene on signaling pathways.

-

Protein Extraction: Lyse toremifene-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-Akt, Akt, β-actin).

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Mechanisms

This compound exerts its effects through the modulation of various signaling pathways.

Estrogen Receptor Signaling

The primary mechanism of toremifene in ER-positive breast cancer cells is the competitive inhibition of estrogen binding to the estrogen receptor.[4] This blocks the transcriptional activity of the ER, leading to a decrease in the expression of estrogen-responsive genes that are crucial for cell proliferation.

Caption: Toremifene competitively blocks estrogen binding to the ER.

Induction of Apoptosis

In-vitro studies have demonstrated that toremifene can induce programmed cell death, or apoptosis, in breast cancer cells. This process is often associated with the upregulation of pro-apoptotic genes. For instance, treatment of MCF-7 cells with toremifene has been shown to elevate the mRNA levels of TRPM-2 (testosterone-repressed prostatic message-2, also known as clusterin) and TGF-β1 (transforming growth factor-beta 1), both of which are implicated in the apoptotic process.[1]

Caption: Toremifene induces apoptosis via upregulation of pro-apoptotic genes.

MAPK Signaling Pathway

Recent evidence suggests that high doses of toremifene may have effects that are independent of the estrogen receptor. In IGF-1 (Insulin-like Growth Factor 1) stimulated MCF-7 cells, toremifene and its metabolites have been shown to suppress cell growth by inhibiting the phosphorylation of ERK1/2, a key component of the MAPK (mitogen-activated protein kinase) signaling pathway.[1] This pathway is crucial for cell proliferation and survival.

Caption: Toremifene inhibits the MAPK signaling pathway.

Conclusion

The in-vitro evaluation of this compound reveals its potent anti-cancer effects against breast cancer cell lines, mediated through multiple mechanisms. Beyond its well-established role as an estrogen receptor antagonist, toremifene induces apoptosis and modulates critical signaling pathways such as the MAPK pathway. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of toremifene and the development of novel anti-cancer strategies. The provided visualizations of experimental workflows and signaling pathways offer a clear and concise understanding of the complex cellular processes influenced by this important therapeutic agent.

References

A Comprehensive Technical Guide to Preclinical Animal Models in Toremifene Citrate Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toremifene (B109984) citrate (B86180), a selective estrogen receptor modulator (SERM), has been a subject of extensive preclinical research, primarily in the context of hormone-dependent cancers such as breast and prostate cancer. Its mechanism of action involves competitive binding to estrogen receptors (ER), leading to tissue-specific estrogenic or antiestrogenic effects.[1][2][3] This technical guide provides an in-depth overview of the key preclinical animal models utilized in the investigation of toremifene citrate's efficacy, pharmacokinetics, and mechanism of action. The guide details experimental protocols, summarizes quantitative data, and visualizes critical biological pathways and workflows to facilitate a comprehensive understanding for researchers in the field.

Breast Cancer Models

Athymic Nude Mouse Xenograft Models

Athymic nude mice, which are immunodeficient, are standard models for studying the in vivo efficacy of anti-cancer compounds on human cancer cell lines. For toremifene research, both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cell lines have been utilized.

The MCF-7 cell line is an estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, making it a crucial model for studying hormone-targeted therapies like toremifene.

Experimental Protocol:

-

Animal Husbandry: Female athymic nude mice (e.g., BALB/c nude), typically 6-8 weeks old, are used. They are housed in sterile conditions to prevent infection.

-

Estrogen Supplementation: Since MCF-7 tumor growth is estrogen-dependent, mice require estrogen supplementation. This is commonly achieved by subcutaneous implantation of a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) one week prior to cell implantation.[4] Alternatively, injectable estradiol (B170435) valerate (B167501) can be used.[2]

-

Cell Culture and Implantation: MCF-7 cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum). A suspension of 1-5 million cells in a solution like Matrigel is then injected subcutaneously into the flank or mammary fat pad of the mice.[4][5]

-

Tumor Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.

-

Toremifene Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. This compound is typically administered orally (p.o.) or via subcutaneous implantation of a silastic capsule.

-

Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis such as immunohistochemistry or Western blotting.

Quantitative Data Summary:

| Cell Line | Animal Model | This compound Dose | Route of Administration | Key Findings | Reference |

| MCF-7 | Athymic Nude Mice | 77 ± 44 µ g/day | Silastic capsule | >70% inhibition of estradiol-stimulated tumor growth | [6] |

| MCF-7 | Athymic Nude Mice | Not specified | Not specified | Toremifene effectively inhibits estrogen-stimulated tumor growth. | [3] |

The MDA-MB-231 cell line is an ER-negative human breast adenocarcinoma cell line used as a negative control to demonstrate the estrogen-receptor-dependent mechanism of toremifene.

Experimental Protocol:

The protocol is similar to the MCF-7 model, with the key difference being that estrogen supplementation is not required for tumor growth.

Quantitative Data Summary:

| Cell Line | Animal Model | This compound Dose | Route of Administration | Key Findings | Reference |

| MDA-MB-231 | Athymic Nude Mice | Not specified | Not specified | Toremifene had no effect on tumor growth. | [6] |

7,12-Dimethylbenz(a)anthracene (DMBA)-Induced Rat Mammary Tumor Model

This is a chemically induced carcinogenesis model that closely mimics human breast cancer development.

Experimental Protocol:

-

Animal Model: Female Sprague-Dawley rats are typically used.

-

Carcinogen Administration: At around 50-55 days of age, rats are administered a single oral dose of DMBA (e.g., 20 mg) dissolved in an oil vehicle.

-

Tumor Development and Monitoring: Mammary tumors typically develop within 8-12 weeks. Rats are palpated weekly to monitor tumor incidence and size.

-

Toremifene Administration: Treatment with this compound, usually administered orally, can be initiated either as a preventative measure (before tumor appearance) or as a therapeutic intervention (after tumor establishment).

-

Endpoint Analysis: The study endpoint is typically determined by the number and size of tumors in the control group.

Quantitative Data Summary:

| Animal Model | This compound Dose | Route of Administration | Key Findings | Reference |

| DMBA-induced rats | 200 µ g/day | Oral (p.o.) | Effective in preventing tumor development. | [7] |

| DMBA-induced rats | 800 µ g/day | Oral (p.o.) | Effective in preventing tumor development. | [7] |

| DMBA-induced rats | 3 mg/kg for 4 weeks | Not specified | Significantly reduced the volume corrected mitotic index in regressing tumors. | [8] |

| DMBA-induced rats | 12 mg/kg for 4 weeks | Not specified | 58% of tumors were regressing or stable. | [8] |

Prostate Cancer Models

Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) Model

The TRAMP model is a genetically engineered mouse model that spontaneously develops prostate cancer, mirroring the progression of the human disease from prostatic intraepithelial neoplasia (PIN) to metastatic carcinoma.[9][10]

Experimental Protocol:

-

Animal Model: Male TRAMP mice are used.

-

Treatment Groups: Mice are segregated into control (placebo) and toremifene-treated groups.

-

Toremifene Administration: Toremifene is administered orally, often mixed in the diet or via gavage.

-

Monitoring: Efficacy is measured by the absence of palpable tumors and survival rates.

-

Histopathological Analysis: At various time points, mice are sacrificed, and the prostate and seminal vesicles are harvested for whole-mount dissections, histology, immunohistochemistry, and Western blot analyses to assess tumor grade and progression.[11]

Quantitative Data Summary:

| Animal Model | This compound Dose | Route of Administration | Key Findings | Reference |

| TRAMP Mice | 6.6 mg/kg/day (low dose) | Oral | Increased tumor latency by up to 12 weeks; at 33 weeks, only 35% of animals had tumors compared to 100% in the placebo group.[11] | [11] |

| TRAMP Mice | 33 mg/kg/day (high dose) | Oral | Increased tumor latency; more effective than flutamide (B1673489) in decreasing tumor incidence.[11] | [11] |

| TRAMP Mice | 10 mg/kg/day | Oral | Prevented high-grade prostatic intraepithelial neoplasia.[11] | [11] |

Orthotopic Prostate Cancer Mouse Model

This model involves the implantation of human prostate cancer cells directly into the prostate of immunodeficient mice, providing a more clinically relevant tumor microenvironment compared to subcutaneous xenografts.[12][13]

Experimental Protocol:

-

Animal Model: Male immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old, are used.

-

Cell Line: Human prostate cancer cell lines, such as PC3M, are used.

-

Surgical Procedure: Mice are anesthetized, and a small abdominal incision is made to expose the prostate. A suspension of cancer cells is then injected into one of the prostate lobes.[12]

-

Tumor Monitoring: Tumor growth can be monitored using non-invasive imaging techniques like bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.[13]

-

Toremifene Administration: Treatment with toremifene can be initiated before or after tumor establishment.

-

Endpoint Analysis: At the end of the study, primary tumors are excised and weighed. Metastatic spread to other organs, such as the lungs and lymph nodes, can also be assessed.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Toremifene's primary mechanism of action is the competitive inhibition of estrogen binding to the estrogen receptor (ER).[1] This blocks estrogen-mediated signaling pathways that promote cell proliferation.[1] Additionally, toremifene can modulate other molecular pathways involved in cell cycle regulation, apoptosis, and angiogenesis.[1]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]

- 3. This compound - NCI [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. Preclinical studies with toremifene as an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor actions of toremifene in the 7,12-dimethylbenzanthracene (DMBA)-induced rat mammary tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medicaljournalssweden.se [medicaljournalssweden.se]

- 9. Use of transgenic mice as models for prostate cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The TRAMP mouse as a model for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toremifene prevents prostate cancer in the transgenic adenocarcinoma of mouse prostate model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Orthotopic Murine Model of Human Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Toremifene Citrate: Unlocking Therapeutic Potential Beyond Breast Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Toremifene (B109984) citrate (B86180), a selective estrogen receptor modulator (SERM), is well-established in the treatment of estrogen receptor-positive breast cancer. However, a growing body of preclinical and clinical evidence suggests its therapeutic applicability extends to other malignancies, most notably prostate cancer. This technical guide provides an in-depth analysis of the core scientific data supporting these expanded applications. It summarizes key quantitative findings in structured tables, delineates detailed experimental protocols from pivotal studies, and visualizes the complex signaling pathways and experimental workflows through Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the broader oncologic potential of toremifene citrate.

Introduction

This compound is a chlorinated derivative of tamoxifen, belonging to the triphenylethylene (B188826) class of SERMs.[1] Its primary mechanism of action involves competitive binding to estrogen receptors (ERs), leading to tissue-specific estrogenic or antiestrogenic effects.[2] While its efficacy in hormone-responsive breast cancer is well-documented, its utility in other cancers is an emerging area of investigation. This guide focuses on the scientific foundation for these novel applications, with a particular emphasis on prostate cancer, where the most robust data outside of breast cancer exists.

Mechanism of Action Beyond Breast Cancer

Toremifene's therapeutic effects in cancers other than breast cancer are believed to be mediated through several mechanisms:

-

Differential Estrogen Receptor Modulation: In prostate tissue, toremifene exhibits a preferential antagonism of estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ).[2] ERα is considered to promote prostate cell proliferation, while ERβ may have an inhibitory role. By selectively blocking ERα, toremifene can impede cancer cell growth.[2]

-

Induction of Apoptosis: Toremifene has been shown to induce programmed cell death in cancer cells. This process involves the regulation of key apoptotic proteins.

-

Modulation of Oncogene Expression: Toremifene can influence the expression of critical oncogenes, such as c-Myc, which are implicated in the development and progression of various cancers.

-

Induction of Autophagy: Emerging evidence suggests that toremifene may induce autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer.

Application in Prostate Cancer

Clinical studies have primarily investigated toremifene's potential in preventing prostate cancer in men with high-grade prostatic intraepithelial neoplasia (HGPIN), a precursor to prostate cancer.

Quantitative Data from Clinical Trials

A summary of key quantitative data from a significant Phase IIB clinical trial is presented below:

| Parameter | Placebo | Toremifene 20 mg | Toremifene 40 mg | Toremifene 60 mg | Citation |

| Number of Patients | 130 | 125 | 134 | 125 | [3] |

| Cumulative Risk of Prostate Cancer at 12 Months | 31.2% | 24.4% | 29.2% | 28.1% | [3] |

| 12-Month Incidence in Patients Cancer-Free at 6 Months | 17.4% | 9.1% | 14.3% | 13.0% | [3] |

Table 1: Efficacy of Toremifene in Prostate Cancer Prevention in Men with HGPIN.

Experimental Protocols

Phase IIB Clinical Trial for Prostate Cancer Prevention in Men with HGPIN

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[3]

-

Participants: 514 men with HGPIN and no evidence of prostate cancer on screening biopsy.[3]

-

Intervention: Patients were randomized to receive placebo or this compound at doses of 20, 40, or 60 mg daily for 12 months.[3]

-

Primary Endpoint: Incidence of prostate cancer at 12 months.[3]

-

Biopsy Schedule: Prostate biopsies were performed at 6 and 12 months.[3]

In Vivo Xenograft Model of Prostate Cancer

-

Cell Line: PC3M human prostate cancer cells.[4]

-

Animal Model: Nude mice.[4]

-

Tumor Implantation: Orthotopic injection of PC3M cells into the prostate.[4]

-

Treatment: Administration of free toremifene or toremifene encapsulated in PLGA-PEG nanoparticles (with or without anti-PSMA conjugation for targeting).[4]

-

Outcome Measures: Tumor growth, proliferation, tumor necrosis, and intratumoral toremifene concentration.[4]

Signaling Pathways in Prostate Cancer

Applications in Other Cancers

Preclinical evidence suggests potential applications of toremifene in other cancers, although the data is less extensive than for prostate cancer.

Lung Cancer

-

In Vitro Studies: Toremifene has been shown to inhibit the growth of the A549 human lung adenocarcinoma cell line and enhance the chemosensitivity of these cells to cisplatin (B142131).

-

Clinical Studies: A phase II trial investigated high-dose toremifene as a cisplatin modulator in metastatic non-small cell lung cancer, with results suggesting that clinically relevant plasma concentrations for chemosensitization are achievable.

Endometrial Cancer

-

Animal Models: Studies in athymic mice with implanted human endometrial tumors have shown that toremifene's effects on tumor growth are similar to those of tamoxifen. Another study in mice suggested that toremifene may have preventive effects against estrogen-related endometrial carcinogenesis by suppressing c-fos and IL-1α expression.[5]

Experimental Protocols

In Vitro Lung Cancer Cell Viability Assay (MTT Assay)

-

Cell Line: A549 human lung adenocarcinoma cells.

-

Treatment: Cells are treated with varying concentrations of toremifene, cisplatin, or a combination of both.

-

Assay: Cell viability is assessed using a tetrazolium-based colorimetric assay (MTT), which measures the metabolic activity of viable cells.

-

Analysis: The absorbance is measured to determine the percentage of viable cells compared to untreated controls.

In Vivo Endometrial Cancer Xenograft Model

-

Animal Model: Athymic, ovariectomized mice.

-

Tumor Implantation: Implantation of human endometrial tumors.

-

Treatment: Mice are treated with estrogen, tamoxifen, or toremifene.

-

Outcome Measure: Tumor growth is monitored over time.

Signaling Pathways in Other Cancers